Diloxanide furoate

Anti-parasitic E. histolytica in vitro susceptibility

Diloxanide furoate is the pharmacopoeial-standard luminal amebicide specifically indicated for eradicating intraluminal E. histolytica cysts. Unlike tissue-active 5-nitroimidazoles, it prevents the ~10% relapse rate seen when cyst clearance is omitted. With 81–96% clearance in asymptomatic carriers and WHO listing, it is the definitive agent for transmission interruption. Source USP-grade material (≥98%, tight/light-resistant storage) for R&D, formulation of cyclodextrin-enhanced oral solids, or mass administration program supply.

Molecular Formula C14H11Cl2NO4
Molecular Weight 328.1 g/mol
CAS No. 3736-81-0
Cat. No. B1670643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiloxanide furoate
CAS3736-81-0
Synonyms2,2-dichloro-4'-hydroxy-N-methylacetanilide 2-furoate
2-furamide
diloxanide
diloxanide furoate
entamide furoate
Furamide
Molecular FormulaC14H11Cl2NO4
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl
InChIInChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3
InChIKeyBDYYDXJSHYEDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diloxanide Furoate: Procurement-Grade Luminal Amebicide for Asymptomatic E. histolytica Carriage and Post-Tissue Clearance


Diloxanide furoate (CAS: 3736-81-0) is a dichloroacetamide derivative and carboxylic ester prodrug that, upon oral administration, undergoes hydrolysis in the gastrointestinal tract to release the active moiety diloxanide [1]. It is classified as a luminally active anti-protozoal agent with no systemic tissue penetration or activity against extra-intestinal E. histolytica forms [2]. The compound is recognized in authoritative pharmacopoeias, including the USP, with a defined purity specification of NLT 98.0% and NMT 102.0% calculated on the dried basis [3], and is listed in the WHO Model Prescribing Information as a luminal amoebicide [4].

Why Luminal Amebicides Cannot Be Interchanged with Tissue Agents: The Diloxanide Furoate Differentiation


Tissue-active amebicides such as metronidazole, tinidazole, and ornidazole achieve therapeutic concentrations in the intestinal mucosa and extra-intestinal sites but exhibit relatively weak activity against luminal cyst forms of E. histolytica [1]. Consequently, failure to administer a dedicated luminal agent after tissue amebicide therapy results in infection relapse in approximately 10% of patients [2]. Diloxanide furoate is specifically indicated for eradication of residual intraluminal cysts and asymptomatic carriers; its effectiveness against acute intestinal amebiasis or hepatic abscesses has not been established . This strict anatomical and functional compartmentalization of activity means that diloxanide furoate and 5-nitroimidazoles are not therapeutically interchangeable—they serve distinct, sequential roles in the treatment paradigm [3].

Quantitative Differentiation of Diloxanide Furoate: Evidence-Based Selection Against Comparators


In Vitro Anti-Amebic Potency: Diloxanide Furoate vs. Diloxanide Free Base

Diloxanide furoate, the ester prodrug, demonstrates direct in vitro activity against E. histolytica at low concentrations, with MIC values ranging from 1.95 to 2.5 μg/mL across different strains. Notably, the free base diloxanide is a weaker amoebicide than its furoate ester, despite being the hydrolyzed active form . This differential potency underscores that the furoate ester form is not merely a pharmacokinetic convenience but possesses intrinsic anti-amebic activity that contributes to therapeutic efficacy.

Anti-parasitic E. histolytica in vitro susceptibility

Parasite Clearance Rate: Diloxanide Furoate Monotherapy Efficacy in Asymptomatic Carriage

In the management of asymptomatic E. histolytica cyst passers, diloxanide furoate monotherapy achieves a parasite clearance rate ranging from 81% to 96% [1]. This efficacy is achieved without the need for combination tissue amebicides, positioning the compound as the first-line luminal agent for this specific patient population. By comparison, tissue amebicides such as metronidazole alone are suboptimal for eradicating intraluminal cysts.

Amoebiasis parasitological cure asymptomatic carriers

In Vivo Rat Model Efficacy: Dose-Response and ED50 Determination

In a weanling rat model of intestinal amebiasis, oral administration of diloxanide furoate demonstrated clear dose-dependent efficacy. At 200 mg/kg once daily for 3 days, 100% of treated rats were cured with no amoebic lesions observed in the caecum. Lower doses of 150 mg/kg, 100 mg/kg, and 75 mg/kg yielded cure rates of 85%, 77%, and 44.4%, respectively, with a calculated ED50 value of 77.9 mg/kg .

Preclinical animal model dose-response ED50

Refractory Amebic Colitis: Resolution Only After Diloxanide Furoate Administration

A documented case of refractory amebic colitis demonstrated that after two standardized rounds of metronidazole (tissue amebicide) treatment, the infection remained unresolved until diloxanide furoate was administered. Following diloxanide treatment, the patient remained asymptomatic with normal colon mucosa at annual follow-up [1]. This case illustrates the essential role of luminal clearance in achieving durable cure.

Refractory infection clinical case treatment failure relapse prevention

Combination Therapy with Metronidazole: High Parasitological Cure Rates in Pediatric Population

In a pediatric cohort aged 2–10 years with confirmed amoebiasis (n=30) and giardiasis (n=14), a 5-day course of combination metronidazole plus diloxanide furoate achieved a 98% parasitological cure rate for amoebiasis and a 98% clinical cure rate overall. For giardiasis, the parasitological cure rate was 92% [1].

Pediatric combination therapy parasitological cure clinical trial

Cost-Effectiveness of Adding Diloxanide Furoate to Metronidazole Monotherapy

An analytical decision model from Ethiopia compared metronidazole monotherapy against metronidazole plus diloxanide furoate in the treatment of amoebiasis from a societal perspective over a two-month horizon. The combination arm demonstrated higher effectiveness (higher cure rate) but at higher total cost, yielding an incremental cost-effectiveness ratio (ICER) of 8 US$ per additional amoebic case cured [1].

Health economics cost-effectiveness pharmacoeconomics ICER

Priority Application Scenarios for Diloxanide Furoate Based on Quantitative Evidence


Asymptomatic E. histolytica Cyst Carrier Screening and Treatment Programs

Diloxanide furoate is the luminal agent of choice for treating asymptomatic cyst passers, achieving parasite clearance rates of 81–96% [1]. In public health settings where 80–90% of infected individuals are asymptomatic carriers, procurement of diloxanide furoate is essential for transmission interruption and reservoir elimination. The compound's lack of systemic activity and favorable tolerability profile make it suitable for mass administration programs where monitoring for adverse effects is limited [2].

Post-Tissue Amebicide Luminal Clearance to Prevent Relapse

Following treatment of invasive amebiasis or amebic liver abscess with 5-nitroimidazoles (metronidazole, tinidazole), a sequential 10-day course of diloxanide furoate (500 mg TID for adults; 20 mg/kg/day for children) is required to eradicate residual intraluminal cysts [1]. Failure to administer this luminal clearance step results in approximately 10% relapse rate [2]. In refractory cases where multiple metronidazole courses fail, diloxanide furoate has been demonstrated to achieve durable cure [3].

Preclinical Antiamoebic Drug Discovery and In Vivo Efficacy Screening

Diloxanide furoate serves as a positive control compound in preclinical studies of novel antiamoebic agents. Its well-characterized in vivo efficacy in the weanling rat model—100% cure at 200 mg/kg with ED50 of 77.9 mg/kg—provides a benchmark for evaluating candidate compounds [1]. Its defined in vitro MIC range (1.95–2.5 μg/mL) against multiple E. histolytica strains enables standardized susceptibility testing [2].

Pharmaceutical Formulation Development and Cyclodextrin Complexation Studies

Diloxanide furoate has been extensively studied in cyclodextrin inclusion complex formulations to enhance aqueous solubility and dissolution rate. Binary complexes with β-cyclodextrin, methyl-β-cyclodextrin, and hydroxypropyl-β-cyclodextrin have been characterized in solution and solid state, with demonstrated dissolution enhancement making these complexes promising candidates for improved oral formulations [1]. Stability studies have established that the optimum pH range for diloxanide furoate in carbohydrate-containing solutions lies below pH 4.5 [2].

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